Amonium perfluoro(2-methyl-3-oxaoctadecanoate)
Description
Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) (CAS: 96513-97-2) is a perfluorinated alkyl substance (PFAS) characterized by a branched fluorocarbon chain with an ether oxygen (-O-) and a terminal carboxylate group. Its molecular formula is C₈HF₁₅O₃·H₃N, and it belongs to the class of perfluoroethercarboxylic acids (PFECAs) . C18) .
Key properties of GenX, a widely studied analog, include:
Properties
Molecular Formula |
C8H4F15NO3 |
|---|---|
Molecular Weight |
447.10 g/mol |
IUPAC Name |
azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoic acid |
InChI |
InChI=1S/C8HF15O3.H3N/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);1H3 |
InChI Key |
HZVUWLKXQRJTAL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O.N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Perfluoroalkyl Precursors: Typically derived from fluorotelomer iodides obtained by telomerization of trifluoroethylene.
- Functional Group Introduction: The 2-methyl-3-oxa substitution is introduced through selective chemical modifications involving ether formation and carboxylation steps.
Synthetic Route Outline
The preparation generally involves the following key steps:
Synthesis of Perfluoroalkyl Ether Acid:
- Introduction of the ether linkage (3-oxa) and methyl group at the 2-position on the perfluorinated carbon chain.
- This is achieved by controlled nucleophilic substitution or ring-opening reactions on fluorinated epoxides or halides under aprotic solvent conditions such as 1,2-dichloroethane or tetrahydrofuran.
Carboxylation of the Perfluoroalkyl Intermediate:
- The terminal functional group is converted into a carboxylic acid via oxidation or halogenation followed by hydrolysis.
- Decarboxylative halogenation and halodecarboxylation methods are employed to selectively cleave and functionalize the carbon chain, often utilizing reagents like bromine or iodine under controlled conditions.
Detailed Reaction Conditions and Reagents
Research Findings and Analytical Data
Purification and Characterization
- The organic extracts after synthesis are dried over sodium sulfate and solvents removed under reduced pressure.
- Residues are dissolved in solvents such as 1,2-dichloroethane for further purification.
- Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the presence of the perfluoroalkyl ether carboxylate structure.
- The ammonium salt form is characterized by its solubility in water and distinct melting point.
Yield and Homologue Distribution
- Commercial preparations often yield technical mixtures containing homologues differing by chain length.
- For example, related ammonium perfluorononanoate preparations show a homologue distribution with predominant C9 PFCA and minor amounts of C11 and C13 species.
- The purity of ammonium perfluoro(2-methyl-3-oxaoctadecanoate) depends on the control of reaction conditions and purification steps.
Summary Table of Preparation Methods
| Preparation Stage | Methodology Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Perfluoroalkyl ether synthesis | Nucleophilic substitution or ring-opening on fluorinated intermediates | Primary amines/alcohols, aprotic solvents, 20–100°C | Introduction of 2-methyl-3-oxa functionality |
| Carboxylation | Oxidative halogenation or electrochemical fluorination | Br2, I2, electrochemical cells, 0–80°C | Formation of perfluorinated carboxylic acid |
| Salt formation | Neutralization of acid with ammonium hydroxide or ammonia | Aqueous or mixed solvents, ambient temperature | Formation of ammonium perfluoro(2-methyl-3-oxaoctadecanoate) salt |
| Purification | Drying, solvent removal, recrystallization | Sodium sulfate drying, vacuum evaporation | Pure ammonium salt suitable for research use |
Chemical Reactions Analysis
Types of Reactions
Amonium perfluoro(2-methyl-3-oxaoctadecanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated compounds, and substituted derivatives .
Scientific Research Applications
Environmental Science
-
Water Treatment :
Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) is being studied for its effectiveness in removing perfluoroalkyl substances (PFAS) from contaminated water sources. Its unique chemical structure allows it to interact with hydrophobic compounds, making it a candidate for use in advanced adsorption techniques . -
Toxicological Studies :
Research indicates that long-chain perfluorinated compounds, including ammonium perfluoro(2-methyl-3-oxaoctadecanoate), exhibit significant toxicity in aquatic environments. Studies have shown adverse effects on various species, prompting investigations into their ecological impact and potential regulatory measures .
Material Science
-
Coatings and Surfactants :
The compound's properties make it suitable for use in specialized coatings that require high resistance to chemical degradation and thermal stability. These coatings are beneficial in industries such as aerospace and automotive, where materials are exposed to extreme conditions . -
Fluorinated Polymers :
Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) can be utilized in the synthesis of fluorinated polymers, which are known for their non-stick properties and resistance to solvents. These polymers find applications in cookware, industrial equipment, and protective clothing .
Case Studies
Mechanism of Action
The mechanism of action of amonium perfluoro(2-methyl-3-oxaoctadecanoate) involves its interaction with cellular membranes and proteins. It is known to suppress the innate immune response by inhibiting the activation of key signaling pathways, such as the NF-κB pathway. This suppression leads to reduced production of pro-inflammatory cytokines and chemokines . Additionally, the compound promotes the proliferation of macrophages and lung epithelial cells through the activation of the STAT3 pathway .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares ammonium perfluoro(2-methyl-3-oxaoctadecanoate) (C18) with GenX (C6) and other PFAS:
| Compound | CAS Number | Formula | Chain Length | Functional Group | Molecular Weight |
|---|---|---|---|---|---|
| Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) | 96513-97-2 | C₈HF₁₅O₃·H₃N | C18 | Ether-linked carboxylate | Not reported |
| Ammonium perfluoro(2-methyl-3-oxahexanoate) (GenX) | 62037-80-3 | C₆HF₁₁O₃·H₄N | C6 | Ether-linked carboxylate | 347.08 |
| Perfluorooctanoic acid (PFOA) | 335-67-1 | C₈HF₁₅O₂ | C8 | Linear carboxylate | 414.07 |
| Perfluoro(3-oxabutanoic acid) | 377-73-1 | C₄HF₇O₃ | C4 | Ether-linked carboxylate | 218.05 |
| Perfluorodecanoic acid (PFDA) | 335-76-2 | C₁₀HF₁₉O₂ | C10 | Linear carboxylate | 514.08 |
Key Observations :
- Ether Oxygen : Compounds with ether oxygen (e.g., GenX) show increased solubility in water compared to purely linear PFAS like PFOA .
- Thermal Stability : The carbon-fluorine bond in all PFAS confers high thermal and chemical resistance, but branched structures (e.g., GenX) may degrade faster under environmental conditions .
Environmental and Toxicological Profiles
Persistence and Mobility
- GenX : Shorter chain length and ether oxygen enhance mobility in groundwater compared to PFOA. A study demonstrated GenX's higher transport rates in saturated porous media .
- PFOA : Persists longer in the environment due to its linear structure and strong adsorption to organic matter .
- PFDA : Longer chain length increases bioaccumulation in aquatic organisms, with a half-life exceeding 8 years in humans .
Toxicity
- GenX : Linked to hepatotoxicity and developmental effects in animal studies, though potency is lower than PFOA .
- PFOA: Classified as a carcinogen and endocrine disruptor, with a reference dose (RfD) of 20 ng/kg/day .
- PFDA : Higher acute toxicity in rodents compared to GenX, with LD₅₀ values < 50 mg/kg .
Regulatory Status
| Compound | Regulatory Classification | Key Regulations |
|---|---|---|
| GenX | Substance of Very High Concern (SVHC) under EU REACH | Restricted in consumer products (ECHA, 2020) |
| PFOA | Annex A (Elimination) under Stockholm Convention | Global ban on production (effective 2020) |
| PFDA | SVHC under EU REACH | Monitoring in drinking water (EPA, 2023) |
Biological Activity
Amonium perfluoro(2-methyl-3-oxaoctadecanoate), commonly referred to as a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its toxicity, environmental persistence, and potential effects on living organisms.
Amonium perfluoro(2-methyl-3-oxaoctadecanoate) belongs to a class of chemicals known as perfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer stability and resistance to degradation. These compounds are often used in industrial applications, including waterproofing and surfactant formulations.
| Property | Value |
|---|---|
| Molecular Formula | C18H35F15O2N |
| Molecular Weight | 626.20 g/mol |
| Classification | Perfluorinated compound |
| Solubility | Poorly soluble in water |
| Toxicity (oral) | Category 4 (harmful if swallowed) |
Toxicity
The acute toxicity of Amonium perfluoro(2-methyl-3-oxaoctadecanoate) has been classified as harmful upon ingestion and toxic when inhaled. Symptoms following exposure may include irritation of mucous membranes, respiratory distress, and gastrointestinal disturbances . Studies indicate that this compound exhibits a significant potential for bioaccumulation due to its chemical structure, which is resistant to metabolic breakdown .
Environmental Persistence
A key characteristic of PFAS, including Amonium perfluoro(2-methyl-3-oxaoctadecanoate), is their persistence in the environment. These compounds do not readily degrade and can accumulate in living organisms over time. Research indicates that they may pose long-term ecological risks, particularly in aquatic environments where they can affect various species .
Case Studies
- Aquatic Toxicity : Studies have shown that long-chain PFAS compounds can induce adverse effects in aquatic organisms. For example, exposure to C9-C12 perfluorocarboxylic acids has been linked to oxidative stress in marine species such as the common cormorant and vitellogenesis in fish like rainbow trout at low concentrations .
- Bioaccumulation : Research conducted on the bioaccumulation potential of PFAS revealed that these compounds could be detected in the liver tissues of various species, including seals and polar bears, indicating significant trophic magnification .
- Human Health Implications : Epidemiological studies suggest a correlation between PFAS exposure and various health issues in humans, including developmental effects and immune system impacts. However, specific data on Amonium perfluoro(2-methyl-3-oxaoctadecanoate) remains limited .
The biological mechanisms through which Amonium perfluoro(2-methyl-3-oxaoctadecanoate) exerts its effects are still under investigation. However, it is hypothesized that these compounds may interfere with lipid metabolism and activate stress response pathways in cells.
| Mechanism | Description |
|---|---|
| Lipid Metabolism Disruption | Alters normal lipid processing pathways |
| Oxidative Stress Induction | Triggers cellular stress responses |
| Endocrine Disruption | Potentially affects hormonal signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
